2-(2-Formylphenyl)acetic acid
Overview
Description
2-(2-Formylphenyl)acetic acid is an organic compound with the molecular formula C9H8O3This compound features a benzene ring substituted with a formyl group and an acetic acid group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Formylphenyl)acetic acid can be synthesized through various methods. One common approach involves the reaction of 2-bromobenzaldehyde with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation . Another method includes the oxidation of 2-(2-hydroxyphenyl)acetic acid using oxidizing agents like potassium permanganate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Formylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: 2-(2-Carboxyphenyl)acetic acid.
Reduction: 2-(2-Hydroxymethylphenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Formylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Formylphenyl)acetic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Formylphenyl)acetic acid: Similar structure but with the formyl group in the para position.
2-(2-Hydroxyphenyl)acetic acid: Similar structure but with a hydroxyl group instead of a formyl group.
2-(2-Methylphenyl)acetic acid: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
2-(2-Formylphenyl)acetic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the benzene ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-formylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLSLYKWBHYEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415350 | |
Record name | ortho-formylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1723-55-3 | |
Record name | ortho-formylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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